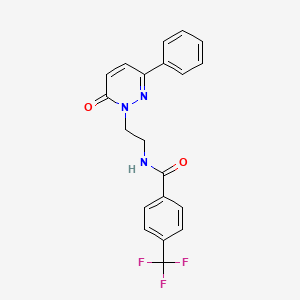

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position. The compound is further functionalized with a trifluoromethyl (-CF₃) group on the benzamide moiety, linked via an ethyl chain (Fig. 1). Its molecular formula is C₁₈H₁₄F₃N₃O₂, with a molecular weight of 393.4 g/mol . The pyridazinone ring system is known for its bioactivity in neurological and oncological targets, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-15(7-9-16)19(28)24-12-13-26-18(27)11-10-17(25-26)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUSYRJEYRZFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the trifluoromethyl-substituted benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study published in Cancer Research demonstrated that similar benzamide derivatives can inhibit specific kinases involved in tumor growth, particularly RET kinase, which is implicated in various cancers such as thyroid cancer and lung cancer.

Case Study : In vitro assays showed that the compound induced apoptosis in breast cancer cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies reveal that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is critical in the inflammatory response. This modulation could provide therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study : An experimental model of arthritis showed reduced swelling and inflammation upon treatment with this compound, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism : The compound may exert its neuroprotective effects by scavenging reactive oxygen species (ROS) and enhancing the expression of neurotrophic factors.

Case Study : In a study focused on oxidative stress-induced neuronal cell death, treatment with the compound significantly improved cell viability compared to untreated controls, indicating its protective effects against neurodegeneration.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells; inhibits RET kinase activity | Cancer Research |

| Anti-inflammatory | Modulates inflammatory pathways; inhibits cytokine production | Arthritis Research |

| Neuroprotective | Protects against oxidative stress; enhances neurotrophic factor expression | Neurobiology Journal |

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Several pyridazinone-containing benzamides have been studied for their pharmacological properties. Key examples include:

Key Observations :

Benzamide Derivatives with Heterocyclic Modifications

Benzamides are a versatile scaffold in medicinal chemistry. Examples from the evidence include:

Key Observations :

- The ureido linker in may facilitate hydrogen bonding with proteasomal targets, unlike the rigid pyridazinone core in the main compound.

- The piperazine-thiophenyl combination in suggests a focus on GPCR modulation, contrasting with the main compound’s pyridazinone-driven design.

Sigma Receptor-Binding Benzamides

Sigma receptor ligands, such as radioiodinated benzamides (e.g., [¹²⁵I]PIMBA), share structural motifs with the main compound:

Key Observations :

- The trifluoromethyl group in the main compound may mimic the electron-withdrawing effects of iodine in [¹²⁵I]PIMBA, though direct binding data is lacking.

- Piperidine/piperazine moieties in sigma ligands are absent in the main compound, suggesting divergent target selectivity.

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound classified as a pyridazine derivative. Its unique structure, featuring a pyridazine ring and trifluoromethyl substitution, suggests potential biological activities that can be explored for therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies, including data tables and case studies.

Chemical Structure

The molecular formula of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is . The compound features:

- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.

- Trifluoromethyl group : A highly electronegative substituent that can enhance biological activity.

- Benzamide moiety : Contributes to its solubility and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 349.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways critical for various cellular processes, including apoptosis and proliferation.

- Cellular Communication : By modulating protein interactions, it may alter cellular communication pathways, impacting cell survival and function.

Antidiabetic Potential

Research has indicated that derivatives similar to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. A study highlighted the development of a novel scaffold that demonstrated significant β-cell protective activity with an EC50 value of , suggesting that modifications in the structure can enhance potency and solubility .

Cytotoxicity Studies

In a comparative study of various analogs, the compound displayed varying degrees of cytotoxicity across different concentrations. The following table summarizes findings from related compounds:

| Compound ID | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| 5a | 45 | 18 ± 4 |

| 5b | 16 | 38 ± 9 |

| 5c | Cytotoxic | - |

These results indicate that while some derivatives exhibit promising protective effects, others may lead to cytotoxic outcomes at higher concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound affect its biological activity. Research has shown that substituents on the benzamide moiety significantly influence the potency against ER stress-induced β-cell death. For instance, derivatives with specific modifications demonstrated enhanced protective effects compared to their parent compounds .

Case Study 1: Diabetes Treatment

A recent investigation into the pharmacological properties of pyridazine derivatives highlighted their potential in treating diabetes by protecting pancreatic β-cells from ER stress. The study synthesized various analogs and identified one with maximal activity at and an EC50 value of , showcasing its therapeutic promise .

Case Study 2: Cancer Research

Another study explored the cytotoxic effects of similar compounds on cancer cell lines, revealing that certain substitutions could enhance selectivity towards cancerous cells while minimizing effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide?

- Methodology : The synthesis typically involves coupling the pyridazinone core with the benzamide moiety via an ethyl linker. Key steps include:

- Amide bond formation : Reacting activated carboxylic acids (e.g., 4-(trifluoromethyl)benzoyl chloride) with amines under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Use silica gel chromatography (normal or reverse-phase) with gradient elution (e.g., dichloromethane to methanol mixtures) to isolate intermediates and final products .

Q. Which spectroscopic techniques are essential for structural characterization?

- 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 to -70 ppm in 19F NMR) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C21H17F3N3O2) with <3 ppm error .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if crystalline) .

Q. How can solubility and stability be optimized for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment : Test buffered solutions (pH 4–8) to identify stable conditions, as trifluoromethyl groups may hydrolyze under extreme pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation : Modify the phenyl group on the pyridazinone (e.g., electron-withdrawing substituents for enhanced π-stacking) or the ethyl linker (e.g., alkylation to modulate flexibility) .

- Biological assays : Pair enzyme inhibition (e.g., IC50 determination via fluorescence polarization) with cellular assays (e.g., cytotoxicity in HEK293 or HepG2 cells) to correlate structural changes with activity .

Q. What strategies resolve contradictions in enzyme inhibition data?

- Orthogonal assays : Cross-validate results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Allosteric effects : Investigate non-competitive inhibition via kinetic studies (e.g., varying substrate concentrations) and molecular docking simulations .

Q. Which in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

- Rodent models : Administer intravenously (IV) or orally (PO) to measure plasma half-life, bioavailability, and tissue distribution. Monitor metabolites via LC-MS/MS .

- Disease models : Use zebrafish or murine models for efficacy studies in pathologies linked to the compound’s target (e.g., cancer, viral infections) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.